Product packaging for 2-methoxy-N-(2-naphthyl)acetamide(Cat. No.:)

2-methoxy-N-(2-naphthyl)acetamide

Cat. No.: B312700
M. Wt: 215.25 g/mol
InChI Key: OPTFSXBYPNKAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-N-(2-naphthyl)acetamide is a chemical compound of interest in medicinal chemistry and pharmacological research. This naphthalene-based acetamide features a methoxy substituent, a functional group commonly investigated for its influence on the bioactivity and metabolic profile of drug candidates. While the specific properties of this exact compound are the subject of ongoing research, structurally similar naphthylacetamide derivatives are known to play significant roles in the development of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, 6-methoxy-2-naphthylacetic acid is a well-documented active metabolite of the NSAID nabumetone, which functions as a relatively selective cyclooxygenase-2 (COX-2) inhibitor . Researchers may utilize this compound as a building block or intermediate in the synthesis of novel compounds targeting inflammatory pathways or other biological processes. Its molecular structure offers a platform for further chemical modification and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B312700 2-methoxy-N-(2-naphthyl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-methoxy-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C13H13NO2/c1-16-9-13(15)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,14,15)

InChI Key

OPTFSXBYPNKAQE-UHFFFAOYSA-N

SMILES

COCC(=O)NC1=CC2=CC=CC=C2C=C1

Canonical SMILES

COCC(=O)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Studies of 2 Methoxy N 2 Naphthyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy would be a primary tool for elucidating the solution-state structure of 2-methoxy-N-(2-naphthyl)acetamide.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) group (a singlet, likely around 3.8-4.0 ppm), the methylene (B1212753) protons of the acetamide (B32628) group (a singlet), and the aromatic protons on the naphthalene (B1677914) ring system (in the 7-8 ppm region). The amide N-H proton would appear as a singlet, and its chemical shift could be solvent-dependent. The coupling patterns and chemical shifts of the seven naphthyl protons would be complex but crucial for confirming the 2-substitution pattern.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct resonances for the methoxy carbon, the carbonyl carbon (typically downfield, ~170 ppm), the methylene carbon, and the ten unique carbons of the naphthalene ring.

Conformational and Tautomeric Analysis: Due to the partial double-bond character of the amide C-N bond, rotation around this bond is restricted, potentially leading to the existence of cis and trans rotamers (conformational isomers). auremn.org.brresearchgate.net These rotamers could be observable as separate sets of signals in the NMR spectra, especially at low temperatures. The relative integration of these signals would provide the population ratio of the conformers. nih.govacs.org Tautomerism (keto-enol) is less likely for the amide group under normal conditions but could be investigated by looking for the absence of characteristic enol signals. Advanced 2D NMR techniques like NOESY could be used to probe through-space interactions, providing definitive evidence for the spatial arrangement of the methoxy and naphthyl groups relative to the amide linkage in the dominant conformer. researchgate.net

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Molecular Fingerprinting and Functional Group Identification

Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy provide complementary information about the vibrational modes of the molecule, serving as a "molecular fingerprint."

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by strong absorption bands characteristic of the amide group. The N-H stretching vibration would appear as a sharp band around 3300 cm⁻¹. The C=O stretching (Amide I band) would be a very intense band around 1660 cm⁻¹. The N-H bending (Amide II band) would be found near 1550 cm⁻¹. Other key absorbances would include C-H stretching from the aromatic and methoxy groups (~3100-2850 cm⁻¹), C-O stretching from the ether linkage (~1250 cm⁻¹), and various C=C stretching vibrations from the naphthalene ring (1600-1450 cm⁻¹). nih.govacs.org

FT-Raman Spectroscopy: The FT-Raman spectrum would be particularly useful for observing the vibrations of the non-polar bonds. The aromatic C=C stretching vibrations of the naphthalene ring would be expected to produce strong signals. aip.orgaip.orgscispace.com The symmetric stretching of the C-O-C ether linkage and the vibrations of the carbon skeleton would also be prominent. The C=O stretch is typically weaker in Raman than in IR. This complementarity helps in a more complete assignment of the vibrational modes. uwo.ca

Table 1: Expected Vibrational Modes for this compound (Note: This is a generalized table based on typical functional group frequencies, not experimental data for the specific compound.)

Functional Group Vibration Type Expected FT-IR Frequency (cm⁻¹) Expected FT-Raman Intensity
Amide N-H Stretch ~3300 Medium
Aromatic C-H Stretch ~3100-3000 Strong
Aliphatic (Methoxy) C-H Stretch ~2950-2850 Medium-Strong
Amide C=O Stretch (Amide I) ~1660 Weak-Medium
Naphthalene C=C Stretch ~1600, 1580, 1500 Strong
Amide N-H Bend (Amide II) ~1550 Medium

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interaction Characterization

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. eujournal.org

Molecular Architecture: It would confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the crystal lattice. This includes the planarity of the amide group and the relative orientation of the naphthalene and methoxy-acetamide moieties. pnas.org

Intermolecular Interactions: The crystal packing would show how molecules interact with each other. For N-arylacetamides, hydrogen bonding involving the amide N-H donor and the carbonyl C=O acceptor is a common and critical interaction, often leading to the formation of chains or dimers. researchgate.net Weaker interactions, such as π-π stacking between the naphthalene rings or C-H···π interactions, would also be revealed, providing insight into the forces governing the solid-state assembly. uleth.caacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons.

Electronic Transitions: The UV-Vis spectrum of this compound would be expected to show strong absorptions in the ultraviolet region, characteristic of the naphthalene chromophore. Naphthalene itself has strong π → π* transitions. researchgate.net The presence of the methoxy group (an auxochrome) and the acetamide group would be expected to cause a bathochromic (red) shift and potentially a hyperchromic (increased intensity) effect on these absorption bands compared to unsubstituted naphthalene. pitt.edu The spectrum would likely show multiple bands corresponding to different electronic transitions within the conjugated system. For 2-methoxynaphthalene, absorption maxima are typically observed around 220-240 nm and 280-300 nm. ijpsjournal.com The spectrum of the target compound would likely be similar, with modifications due to the N-acetamide substituent.

Structure Activity Relationship Sar and Mechanistic Investigations of 2 Methoxy N 2 Naphthyl Acetamide

Delineation of Key Structural Determinants for Molecular Interaction and Biological Activity

The biological activity of 2-methoxy-N-(2-naphthyl)acetamide is intrinsically linked to its specific structural components: the 2-methoxyphenyl group, the acetamide (B32628) linkage, and the naphthyl ring. Each of these moieties plays a crucial role in the molecule's interaction with biological targets.

The naphthalene (B1677914) ring is a key structural feature, often found in biologically active compounds due to its ability to participate in various molecular interactions. nih.gov Its large, planar, and lipophilic nature allows for significant van der Waals and π-π stacking interactions with aromatic amino acid residues within protein binding pockets. cardiff.ac.uk The position of substitution on the naphthyl ring is critical. For instance, in a series of leukotriene B4 antagonists, the spatial relationship between the functional groups on the naphthalene ring was found to be crucial for high binding affinity. acs.org The naphthalene moiety can also influence the metabolic stability and pharmacological profile of a molecule. nih.gov

The acetamide group provides a critical hydrogen bonding motif through its N-H and C=O groups. The amide bond's ability to act as both a hydrogen bond donor and acceptor is fundamental to its role in molecular recognition. researchgate.netmdpi.com The geometry of the acetamide linker, including its length and flexibility, dictates the orientation and presentation of the other functional groups to the biological target. The molecule's conformational flexibility, particularly rotation around the single bonds of the acetamide linkage, can influence its interaction with target molecules. evitachem.com

The methoxy (B1213986) group (-OCH3) can significantly influence the electronic properties and binding interactions of the molecule. It is an electron-donating group that can affect the reactivity of the aromatic system. nih.gov The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, forming additional interactions with the target protein. In some cases, the presence and position of a methoxy group are pivotal for biological activity. nih.gov For example, in a series of thalidomide (B1683933) analogues, a methoxy group at the ortho position of a benzamide (B126) ring resulted in a significant reduction in potency compared to an unsubstituted analogue. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activities. biorxiv.org For this compound and its analogues, QSAR studies help in understanding the structural requirements for their biological effects and in designing more potent molecules.

QSAR studies on related N-arylacetamides have demonstrated that various physicochemical and structural descriptors can influence their activity. For instance, in a study of cytotoxic 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides, an inverse relationship was observed between the lipophilicity (log P value) and antitumor activity against a colon cancer cell line. bohrium.com This suggests that for this particular series, increased water solubility might be beneficial for activity.

In another QSAR study on a series of indoloacetamides as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT), it was found that the activity was influenced by the bulk of the N-substituent. nih.gov Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, revealed the importance of steric and electrostatic fields for the inhibitory activity. nih.gov These models can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts. nih.gov For example, based on their QSAR models, the synthesis of 2-(1-octyl-5-m-methoxy-1H-indol-3-yl)acetamide was proposed as a potentially potent ICMT inhibitor. nih.gov

The development of robust QSAR models relies on high-quality biological data and a diverse set of chemical structures. biorxiv.org For a series of thalidomide analogues, 3D-QSAR models (CoMFA and CoMSIA) were developed with high conventional r² values (0.924 and 0.996, respectively) and good cross-validated q² values (0.666 and 0.635, respectively), indicating strong predictive power. acs.org These models provide insights into the structural features that are important for the observed biological activity. acs.org

Table 1: Examples of QSAR Studies on Related Acetamide Derivatives

Compound SeriesBiological ActivityKey Findings from QSAR
2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamidesAntitumorInverse relationship between log P and activity. bohrium.com
IndoloacetamidesICMT InhibitionImportance of steric bulk of the N-substituent. nih.gov
Thalidomide AnaloguesAngiogenesis InhibitionHigh predictive power of CoMFA and CoMSIA models. acs.org
1,6-dihydropyrimidine derivativesAntifungalCHI_3_C, Molecular_SurfaceArea, and Jurs_DPSA_1 descriptors contributed significantly to the activity. researchgate.net

Elucidation of Mechanistic Pathways in Molecular Interactions

Enzyme Kinetic Studies for Inhibition Mechanism Determination

Enzyme kinetic studies are crucial for understanding how a compound like this compound inhibits an enzyme's activity. These studies can determine whether the inhibition is reversible or irreversible, and if reversible, whether it is competitive, non-competitive, uncompetitive, or mixed.

For example, in the study of N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide derivatives as α-glucosidase inhibitors, one compound was identified as a competitive inhibitor. researchgate.net This indicates that the inhibitor binds to the same active site as the substrate. In another study on a series of 2-(quinolin-4-yloxy)acetamides as anti-tuberculosis agents, the methoxy group was found to be pivotal for activity, suggesting a specific interaction within the enzyme's active site. nih.gov

Receptor Binding Assays and Ligand-Target Specificity Profiling

Receptor binding assays are used to determine the affinity and specificity of a ligand for a particular receptor. These assays typically involve a radiolabeled ligand that binds to the receptor and a test compound that competes for the same binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

For analogues of this compound, such as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (agomelatine), receptor binding assays have been performed. Agomelatine is an agonist of melatoninergic (MT1 and MT2) receptors and an antagonist of the 5-HT2C receptor. google.com In a study of novel naphthalenic and bioisosteric related amidic derivatives as melatonin (B1676174) receptor ligands, the binding affinities for both MT1 and MT2 receptors were determined. acs.org

The specificity of a compound for a particular target is crucial for its therapeutic potential and to minimize off-target effects. For example, a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues showed high selectivity for sigma-1 receptors over sigma-2 receptors and no affinity for dopamine (B1211576) receptors. researchgate.net

Table 2: Receptor Binding Data for a Related Naphthylacetamide Analogue

CompoundReceptorBinding Affinity (IC50)Reference
4-[2-[methyl(2-phenethyl)amino]-2-oxoethyl]-8-(phenylmethoxy)-2-naphthalenecarboxylic acidLTB4 Receptor4.7 nM acs.org
2-ethyl-3-[1-[2-[methyl(2-phenethyl)amino]-2-oxoethyl]-5-(phenylmethoxy)indol-3-yl]propenoic acidLTB4 Receptor8 nM acs.org

This table presents data for a structurally related compound to illustrate the type of information obtained from receptor binding assays.

Molecular Interaction Dynamics and Conformational Changes

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic interactions between a ligand and its target at an atomic level. These simulations can reveal how a ligand binds to a receptor, the key amino acid residues involved in the interaction, and any conformational changes that occur in either the ligand or the protein upon binding.

For N-methyl acetamide, a small model system for the amide group, Car-Parrinello MD simulations have been used to calculate NMR chemical shifts, showing excellent agreement with experimental data when conformational sampling and explicit solvent are considered. nih.gov This highlights the importance of considering the dynamic nature of molecular interactions.

In a study of phenylalanyl tRNA synthetase (PheRS) substrate mimics, MD simulations of a designed inhibitor containing a 2-naphthyl moiety revealed a π-π interaction with a phenylalanine residue in the hydrophobic pocket of the enzyme. cardiff.ac.uk MD simulations can also be used to understand the effect of solvents on the physical morphology and separation characteristics of polymers containing naphthalene structures. researchgate.net

Influence of Substituent Effects on Reactivity, Selectivity, and Potency

Reactivity: The electronic nature of substituents on the naphthalene ring can influence its reactivity. Electron-releasing substituents can enhance the rate of electrophilic aromatic substitution reactions, while electron-withdrawing groups can decrease it. nih.gov In a study on the enzymatic oxidation of substituted naphthalenes by CYP175A1, substrates with electron-releasing groups showed enhanced conversion, whereas those with electron-withdrawing groups had drastically reduced conversion. nih.gov

Selectivity: Substituents can also govern the selectivity of a reaction. In Pd-catalyzed intramolecular C-H insertion reactions of α-diazo-α-(methoxycarbonyl)acetamides, the site selectivity was found to depend on conformational, steric, and electronic factors of the substituents. nih.gov

Potency: The potency of a compound is highly sensitive to the nature and position of its substituents. In a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, replacing the phenyl ring with a naphthyl ring had no significant effect on sigma-1 receptor affinity. researchgate.net However, in another study of naphthalene-substituted triazole spirodienones, the introduction of methyl, chloro, trifluoromethyl, and methoxy groups into a phenyl ring at a specific position resulted in less active compounds. nih.gov The introduction of a bulky t-butyl group on an analogue of an antibiotic potentiator led to improved activity. nih.gov

Computational Chemistry and Molecular Modeling of 2 Methoxy N 2 Naphthyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the calculation of a molecule's electronic structure. These calculations provide a basis for understanding its stability, reactivity, and various spectroscopic properties. For 2-methoxy-N-(2-naphthyl)acetamide, DFT calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain an optimized geometry and electronic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electron Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system and the nitrogen atom of the acetamide (B32628) group, which possess lone pairs of electrons. The methoxy (B1213986) group, being an electron-donating group, would further increase the electron density on the naphthalene ring. The LUMO, on the other hand, would likely be distributed over the carbonyl group of the acetamide moiety and the aromatic naphthalene ring, which can accept electron density.

A smaller HOMO-LUMO gap signifies a molecule that is more easily polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In analogous aromatic acetamide derivatives, the HOMO-LUMO gap is typically in the range of 4-5 eV, suggesting moderate stability and reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound

ParameterPredicted Value RangeSignificance
EHOMO-5 to -7 eVEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.
ELUMO-1 to -3 eVEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)4 to 5 eVIndicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density of a molecule, which is invaluable for identifying the regions prone to electrophilic and nucleophilic attack. The MEP surface is color-coded to indicate different electrostatic potential values. Typically, red and yellow regions represent negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be located around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the amide and the oxygen of the methoxy group would also exhibit negative potential. These regions are the primary sites for interactions with electrophiles and for hydrogen bonding. The most positive potential (blue) would likely be found around the amide hydrogen atom, making it a potential hydrogen bond donor. The hydrogen atoms of the naphthalene ring would also show some degree of positive potential. researchgate.netphyschemres.org

Fukui Functions for Chemical Reactivity Prediction

Fukui functions are local reactivity descriptors derived from DFT that help in predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The condensed Fukui function, fk, quantifies the change in electron density at a specific atomic site (k) upon the addition or removal of an electron.

fk+ : for nucleophilic attack (predicts where an incoming nucleophile will attack)

fk- : for electrophilic attack (predicts where an incoming electrophile will attack)

fk0 : for radical attack

For this compound, the sites with the highest fk+ values would be the most susceptible to nucleophilic attack. These are likely to be the carbonyl carbon of the acetamide group. The atoms with the highest fk- values, indicating susceptibility to electrophilic attack, are expected to be the carbonyl oxygen, the amide nitrogen, and certain carbon atoms on the electron-rich naphthalene ring. tandfonline.comjcsp.org.pk Fukui function analysis provides a more quantitative prediction of reactivity at specific atomic centers compared to the qualitative MEP map.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery and medicinal chemistry for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

While specific molecular docking studies for this compound are not documented in the available literature, we can hypothesize its potential interactions based on studies of similar acetamide and naphthalene-containing compounds that have been docked into various protein active sites.

Prediction of Optimal Binding Modes and Conformational Poses

Molecular docking simulations would explore various possible conformations of this compound within the binding pocket of a target protein. The simulation would aim to find the pose with the lowest binding energy, which corresponds to the most stable and likely binding mode. The flexibility of the acetamide linker allows the naphthalene and methoxy-acetamide moieties to adopt different spatial arrangements to maximize favorable interactions with the receptor. The final predicted pose would reveal how the ligand fits into the active site and which parts of the molecule are crucial for binding.

Identification of Specific Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking, hydrophobic interactions)

The binding of this compound to a protein target would be stabilized by a combination of intermolecular forces.

Hydrogen Bonding : The amide group of the compound is a key player in forming hydrogen bonds. The amide hydrogen can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions with amino acid residues in the protein's active site (e.g., with the backbones or side chains of serine, threonine, or asparagine) are critical for binding affinity and specificity.

π-π Stacking : The large, aromatic naphthalene ring is capable of forming strong π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within the binding pocket. These interactions are a significant driving force for the binding of aromatic ligands.

Table 2: Predicted Intermolecular Interactions for this compound in a Protein Binding Site

Type of InteractionMolecular Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bond DonorAmide N-HAspartate, Glutamate, Serine, Threonine
Hydrogen Bond AcceptorCarbonyl C=O, Methoxy OArginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine
π-π StackingNaphthalene RingPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic InteractionsNaphthalene Ring, Methoxy CH3Alanine, Valine, Leucine, Isoleucine, Proline, Methionine

Virtual Screening and Hit Identification based on the this compound Scaffold

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This process is a cost-effective and time-efficient alternative to high-throughput screening (HTS). The this compound scaffold can serve as a foundational structure for identifying new lead compounds.

The process of virtual screening using this scaffold would involve several key steps:

Library Compilation: A large database of chemical compounds, often containing millions of molecules, is compiled. These can be commercially available compounds or virtually generated structures. mdpi.com

Scaffold-based Filtering: The library is filtered to select molecules that contain the core this compound structure or are structurally similar to it. This creates a focused library of potential candidates.

Docking and Scoring: The selected compounds are then computationally "docked" into the binding site of a specific biological target. Docking algorithms predict the preferred orientation of the ligand when bound to the receptor to form a stable complex. nih.gov Scoring functions are then used to estimate the binding affinity of each compound. nih.gov

Hit Identification: Compounds with the best scores, indicating a high potential for binding, are identified as "hits." These hits are then prioritized for further in vitro testing. researchgate.net

An illustrative example of compounds that could be identified through such a screening is presented in the table below.

Compound IDScaffoldModificationsPredicted Binding Affinity (kcal/mol)
Hit-001This compoundAddition of a hydroxyl group to the naphthyl ring-8.5
Hit-002This compoundSubstitution of the methoxy group with an ethoxy group-8.2
Hit-003This compoundIntroduction of a fluorine atom on the phenyl ring-9.1

This table is for illustrative purposes to show the type of data generated from virtual screening.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Binding Stability

Once a potential drug candidate, such as a derivative of the this compound scaffold, is identified, Molecular Dynamics (MD) simulations can be employed to study its dynamic behavior and the stability of its interaction with a biological target. MD simulations provide a detailed view of the atomic-level movements of a system over time. mdpi.com

The primary goals of running MD simulations on a this compound-protein complex are:

Conformational Analysis: To understand the flexibility of the ligand and how its shape changes within the binding pocket of the protein. mdpi.com

Binding Stability: To assess the stability of the ligand-protein complex over time by analyzing metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). researchgate.net A stable complex will show minimal deviations in its structure. researchgate.net

Interaction Analysis: To identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and stability of the complex. researchgate.net

A typical MD simulation study would generate data that can be summarized as follows:

Simulation ParameterThis compound ComplexDescription
Simulation Time100 nsThe total time the simulation was run.
Average RMSD1.5 ÅA measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame.
Average RMSF1.2 ÅA measure of the displacement of a particular atom relative to the reference structure, averaged over the number of atoms.
Key H-bondsASN23, GLU45The key amino acid residues forming stable hydrogen bonds with the ligand.

This table represents typical data output from an MD simulation study.

In Silico Property Prediction and Drug-likeness Profiling for Research Prioritization

Before committing to expensive and time-consuming laboratory synthesis and testing, it is crucial to predict the physicochemical and pharmacokinetic properties of a potential drug candidate. In silico tools are widely used to predict these properties and to assess the "drug-likeness" of a compound. ijpsonline.com Drug-likeness is a qualitative concept used in drug design to evaluate how "drug-like" a molecule is with respect to factors like bioavailability. biotechnologia-journal.org

For this compound and its derivatives, several key properties would be predicted:

Lipinski's Rule of Five: This rule provides a set of guidelines to evaluate if a compound has properties that would make it a likely orally active drug in humans. researchgate.net The parameters include molecular weight, lipophilicity (logP), number of hydrogen bond donors, and number of hydrogen bond acceptors. researchgate.net

ADMET Properties: Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for weeding out compounds that are likely to fail in later stages of drug development. biointerfaceresearch.com

Topological Polar Surface Area (TPSA): This is a descriptor that has been shown to correlate well with passive molecular transport through membranes and, therefore, allows for the prediction of oral bioavailability.

The predicted properties for this compound can be tabulated as shown below.

PropertyPredicted ValueDrug-Likeness Guideline
Molecular Weight215.25 g/mol < 500 g/mol
logP2.8< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors2< 10
TPSA41.1 Ų< 140 Ų

This table contains predicted data for this compound based on its known structure and common in silico prediction models.

By leveraging these computational approaches, researchers can effectively screen, analyze, and prioritize compounds based on the this compound scaffold, thereby streamlining the path towards the discovery of new and effective therapeutic agents.

Pre Clinical Biological Investigation and Pharmacological Research Paradigms of 2 Methoxy N 2 Naphthyl Acetamide

Advanced Pharmacological Profiling: Selectivity and Specificity of Molecular Interactions

Without primary data on target engagement and biological activity, no information regarding the selectivity and specificity of molecular interactions for 2-methoxy-N-(2-naphthyl)acetamide can be provided.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Synthetic Pathways and Methodologies for 2-methoxy-N-(2-naphthyl)acetamide and its Analogues

The synthesis of N-arylacetamides is a well-established area of organic chemistry, yet there is always room for innovation, particularly in the development of more efficient, environmentally friendly, and versatile methods.

Current Synthetic Approaches:

Traditional methods for synthesizing N-arylacetamides often involve the acylation of a primary or secondary amine with an acetylating agent. For this compound, this would typically involve the reaction of 2-naphthylamine (B18577) with methoxyacetyl chloride or a related activated derivative.

Future Synthetic Directions:

Future research could focus on the development of novel catalytic systems to streamline the synthesis of this compound and a diverse library of its analogs. This could include:

Metal-Free Catalysis: Exploring metal-free catalytic systems for the amination of aryltriazenes with acetonitrile (B52724) could offer a milder and more environmentally benign alternative to traditional methods.

Nanoparticle-Promoted Reactions: The use of recyclable nanoparticles, such as copper ferrite (B1171679) (CuFe2O4), has shown promise in promoting the N-acetylation of arylamines and the one-pot reductive acetylation of nitroarenes in aqueous media. researchgate.net Applying these methods to the synthesis of this compound could lead to more sustainable and scalable production.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based methodologies for the synthesis of this compound and its derivatives could enable rapid library generation for structure-activity relationship (SAR) studies.

C-H Activation: Direct C-H functionalization of the naphthalene (B1677914) ring would allow for the late-stage introduction of various substituents, providing a powerful tool for generating a wide range of analogs with diverse properties.

A comparative table of potential synthetic methodologies is presented below:

MethodologyPotential AdvantagesKey Research Focus
Metal-Free Catalysis Milder reaction conditions, reduced metal contamination.Development of novel organocatalysts and reaction conditions.
Nanoparticle Catalysis Recyclable catalysts, potential for aqueous synthesis.Optimization of nanoparticle synthesis and catalytic efficiency. researchgate.net
Flow Chemistry Enhanced safety, scalability, and control.Design and optimization of flow reactor setups for amidation reactions.
C-H Activation Late-stage diversification of the naphthalene scaffold.Discovery of selective catalysts for C-H functionalization of naphthalenes.

Identification of Undiscovered Biological Targets and Mechanisms of Action

The biological activity of N-arylacetamides is diverse, with various derivatives exhibiting a range of pharmacological effects. The specific biological targets and mechanisms of action of this compound remain to be elucidated.

Potential Biological Activities:

Based on studies of related compounds, this compound and its analogs could be investigated for a variety of biological activities, including:

Antiproliferative Activity: Derivatives of N-(naphthalen-2-yl)acetamide have demonstrated antiproliferative effects against various human cancer cell lines. nih.gov For instance, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was found to be particularly active against nasopharyngeal carcinoma cells. nih.gov

Enzyme Inhibition: The acetamide (B32628) moiety is present in numerous enzyme inhibitors. researchgate.net The this compound scaffold could be explored as a potential inhibitor of various enzymes, such as kinases, proteases, or metabolic enzymes. For example, some N-substituted acetamide derivatives have been identified as inhibitors of butyrylcholinesterase, a target for Alzheimer's disease. researchgate.net

Antimicrobial Activity: Acetamide derivatives have been reported to possess antibacterial and antifungal properties. researchgate.netresearchgate.net The lipophilic nature of the naphthalene ring could enhance the ability of these compounds to penetrate microbial cell membranes.

Future Research Approaches:

To identify the biological targets and mechanisms of action, a multi-pronged approach will be necessary:

Phenotypic Screening: High-throughput screening of this compound and a library of its analogs against a panel of cancer cell lines, bacterial strains, and fungal pathogens would be a crucial first step.

Target Identification: For active compounds, various target identification strategies could be employed, including affinity chromatography, activity-based protein profiling, and computational target prediction.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays will be required to elucidate the precise mechanism of action. This could involve enzyme kinetics, cell cycle analysis, and apoptosis assays. nih.gov

Integration of Advanced Computational and Experimental Approaches in Rational Design

Rational drug design, guided by computational methods, can significantly accelerate the discovery and optimization of new bioactive compounds.

Computational Approaches:

Molecular Docking: In silico docking studies can be used to predict the binding mode of this compound and its analogs to the active sites of potential biological targets. core.ac.uk This can help in understanding structure-activity relationships and in designing more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of specific residues in binding. core.ac.uk

Experimental Validation:

The predictions from computational studies must be validated through experimental work. This involves the synthesis of the designed analogs and their evaluation in relevant biological assays. The experimental data can then be used to refine the computational models in an iterative cycle of design, synthesis, and testing.

A table summarizing the integrated approach is provided below:

ApproachTechniqueObjective
Computational Molecular DockingPredict binding modes and affinities. core.ac.uk
QSARCorrelate structure with activity.
MD SimulationsAnalyze the dynamics of ligand-protein interactions. core.ac.uk
Experimental SynthesisPrepare designed analogs for testing.
Biological AssaysValidate computational predictions and determine potency.

Application of the this compound Scaffold in Chemical Probe Development and Target Validation

A chemical probe is a small molecule that can be used to study the function of a specific biological target in a cellular or in vivo context. The this compound scaffold could serve as a starting point for the development of such probes.

Key Features of a Chemical Probe:

A good chemical probe should possess high potency, selectivity, and cell permeability. It should also have a known mechanism of action and be suitable for use in cellular assays.

Development of Chemical Probes:

Affinity and Selectivity Optimization: Through iterative cycles of rational design and synthesis, the affinity and selectivity of the this compound scaffold for a specific target can be improved.

Introduction of Reporter Groups: To facilitate detection and visualization, the scaffold can be functionalized with reporter groups such as fluorophores or biotin (B1667282) tags. acs.orgwhiterose.ac.uk The naphthalene moiety itself has inherent fluorescent properties that could potentially be exploited.

Target Validation: Once a potent and selective chemical probe is developed, it can be used to validate the role of its target in various biological processes. This can be achieved by observing the phenotypic effects of the probe in cell-based assays or in animal models.

The development of chemical probes based on the this compound scaffold could provide valuable tools for basic research and drug discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.